molecular formula C9H13IN2 B13922826 4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole

4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole

Cat. No.: B13922826
M. Wt: 276.12 g/mol
InChI Key: KQHCVLVADBKAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H13IN2, is characterized by the presence of a cyclopropyl group, an iodine atom, and an isopropyl group attached to the pyrazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 4-cyclopropyl-1-isopropyl-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Deiodinated pyrazoles.

Scientific Research Applications

4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C9H13IN2

Molecular Weight

276.12 g/mol

IUPAC Name

4-cyclopropyl-5-iodo-1-propan-2-ylpyrazole

InChI

InChI=1S/C9H13IN2/c1-6(2)12-9(10)8(5-11-12)7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

KQHCVLVADBKAAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C2CC2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.